molecular formula C25H31FN2O B10884248 (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone

Cat. No.: B10884248
M. Wt: 394.5 g/mol
InChI Key: OCVZWQBLKZFBAG-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of benzoyl cyanide with 4-piperidinamine under controlled conditions to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been studied as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone apart is its unique combination of benzyl and fluorobenzyl groups attached to a piperidine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H31FN2O

Molecular Weight

394.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C25H31FN2O/c26-24-10-8-22(9-11-24)18-27-14-4-7-23(19-27)25(29)28-15-12-21(13-16-28)17-20-5-2-1-3-6-20/h1-3,5-6,8-11,21,23H,4,7,12-19H2

InChI Key

OCVZWQBLKZFBAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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